molecular formula C10H7F3N2O2 B6351414 Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 1206978-64-4

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6351414
CAS No.: 1206978-64-4
M. Wt: 244.17 g/mol
InChI Key: LNFNCCDSQVHSEB-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural features. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. For Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, a common synthetic route includes the cyclization of N-propargylpyridiniums under basic conditions, such as NaOH, to achieve high yields . This method is advantageous due to its rapid, metal-free, and aqueous conditions, which are environmentally friendly .

Industrial Production Methods: Industrial production often employs catalytic routes, including metal-catalyzed coupling reactions using catalysts like Cu, Fe, Au, Ru, and Pd. These methods allow for the functionalization of the core scaffold, although they may involve undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFNCCDSQVHSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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